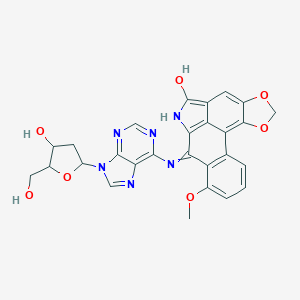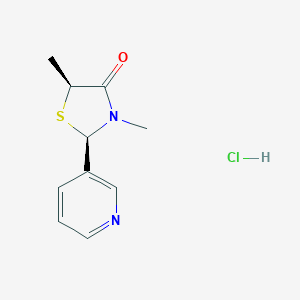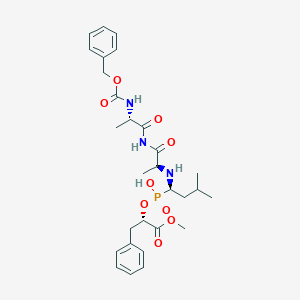![molecular formula C14H20N2O2 B237040 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one, also known as PMPPP, is a chemical compound that belongs to the class of piperazine derivatives. PMPPP is a psychoactive drug that acts as a stimulant and has been used in various scientific research studies.
科学研究应用
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been used as a tool to investigate the role of dopamine in the brain and its effects on behavior. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has also been used to study the effects of psychostimulant drugs on the brain and behavior.
作用机制
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By increasing dopamine levels, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one can produce feelings of euphoria, increased energy, and alertness.
生化和生理效应
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, leading to increased activity in the reward pathways. It also increases norepinephrine and serotonin levels, which are neurotransmitters that play a role in mood regulation, arousal, and stress response. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects associated with stimulant drugs.
实验室实验的优点和局限性
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it a useful tool for investigating the role of dopamine in the brain. It also has a relatively short half-life, which means that its effects are relatively short-lived and can be easily controlled. However, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one also has several limitations. It is a psychoactive drug, which means that it can produce subjective effects that may confound experimental results. It is also a controlled substance, which means that it may be difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one. One area of interest is the role of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one in addiction and substance abuse. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to produce feelings of euphoria and reward, which are key factors in addiction. Understanding the mechanisms by which 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one produces these effects could lead to the development of new treatments for addiction. Another area of interest is the potential therapeutic uses of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one. Its ability to increase dopamine levels could make it a useful treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Further research is needed to determine the safety and efficacy of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one for these applications.
Conclusion
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one is a psychoactive drug that has been used in various scientific research studies. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has advantages and limitations for lab experiments, and there are several future directions for research on this compound. By understanding the mechanisms by which 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one produces its effects, we can gain insight into the role of dopamine in the brain and potentially develop new treatments for addiction and other neurological disorders.
合成方法
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one can be synthesized by reacting 4-methoxyphenylpiperazine with propionyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction produces 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one as a white crystalline solid, which can be purified by recrystallization.
属性
产品名称 |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
InChI 键 |
XBXDJVNKXNMNNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)


![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)